3-(Propan-2-yl)-1H-2-benzopyran-1-one
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Overview
Description
3-(Propan-2-yl)-1H-2-benzopyran-1-one is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1H-2-benzopyran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the benzopyran ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Propan-2-yl)-1H-2-benzopyran-1-one
- 5-(Propan-2-yl)-1H-2-benzopyran-1-one
- 6-(Propan-2-yl)-1H-2-benzopyran-1-one
Uniqueness
3-(Propan-2-yl)-1H-2-benzopyran-1-one is unique due to its specific substitution pattern on the benzopyran ring, which can influence its chemical reactivity and biological activity. The position of the propan-2-yl group can affect the compound’s ability to interact with molecular targets, leading to distinct pharmacological properties compared to its isomers.
Properties
CAS No. |
61436-80-4 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-propan-2-ylisochromen-1-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(13)14-11/h3-8H,1-2H3 |
InChI Key |
WNNWAZSBJSRIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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